molecular formula C22H18ClN3O3S B14119170 5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 1170206-87-7

5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B14119170
CAS No.: 1170206-87-7
M. Wt: 439.9 g/mol
InChI Key: HUFHRLZEUBFICR-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, methoxy groups, a benzo[d]thiazole moiety, and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Benzo[d]thiazole Moiety: This step involves the cyclization of appropriate precursors to form the benzo[d]thiazole ring.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Coupling with Pyridin-3-ylmethyl Group: The final step involves coupling the intermediate with a pyridin-3-ylmethyl group using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents in place of the chloro group.

Scientific Research Applications

5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzamide: Lacks the benzo[d]thiazole and pyridin-3-ylmethyl groups.

    2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide: Lacks the chloro and pyridin-3-ylmethyl groups.

    N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide: Lacks the chloro and methoxy groups.

Uniqueness

The uniqueness of 5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide lies in its combination of functional groups and structural features. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above. For example, the presence of the chloro group may enhance its reactivity in substitution reactions, while the benzo[d]thiazole moiety may contribute to its biological activity.

Properties

CAS No.

1170206-87-7

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C22H18ClN3O3S/c1-28-17-9-8-15(23)11-16(17)21(27)26(13-14-5-4-10-24-12-14)22-25-20-18(29-2)6-3-7-19(20)30-22/h3-12H,13H2,1-2H3

InChI Key

HUFHRLZEUBFICR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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